3-ethyl-2-naphthol chemical structure and properties
3-ethyl-2-naphthol chemical structure and properties
Topic: 3-Ethyl-2-Naphthol: Chemical Structure, Synthesis, and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals[1]
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Executive Summary
3-Ethyl-2-naphthol (CAS: 17324-05-9) is a specific alkylated isomer of 2-naphthol distinguished by the presence of an ethyl group at the C3 position.[1] Unlike its thermodynamically and kinetically favored isomer, 1-ethyl-2-naphthol, the 3-ethyl variant is synthetically challenging to access via direct alkylation due to the high nucleophilicity of the C1 position.[1]
This compound serves as a critical intermediate in the development of sterically hindered ligands for catalysis (e.g., modified BINOL systems) and as a lipophilic scaffold in medicinal chemistry.[1] Its unique substitution pattern blocks the C3 position, altering the electronic landscape and steric environment of the adjacent hydroxyl group, which is pivotal for modulating receptor binding affinity and preventing metabolic oxidation at the typically reactive C3 site.
Chemical Architecture & Electronic Properties[1]
Structural Identity[1]
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IUPAC Name: 3-Ethylnaphthalen-2-ol[1]
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CAS Registry Number: 17324-05-9[1]
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Molecular Formula: C₁₂H₁₂O[1]
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Molecular Weight: 172.22 g/mol [1]
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SMILES: CCc1cc2ccccc2cc1O
Electronic Effects
The ethyl group at C3 exerts a positive inductive effect (+I) , slightly increasing the electron density on the naphthalene ring compared to unsubstituted 2-naphthol. However, its primary influence is steric .[1] By occupying the C3 position, the ethyl group:
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Shields the Hydroxyl Group: Reduces the rate of intermolecular hydrogen bonding compared to 1-substituted isomers.[1]
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Directs Electrophilic Attack: With C3 blocked, electrophilic aromatic substitution (e.g., diazo coupling) is forced to occur at the C1 position, often with higher regioselectivity than in unsubstituted 2-naphthol.[1]
Physicochemical Characterization
The following data aggregates experimental values and high-confidence predicted properties based on structural analogs.
| Property | Value | Context/Condition |
| Appearance | Crystalline Solid | White to pale beige plates |
| Melting Point | 78 °C | Experimental [1] |
| Boiling Point | 205–208 °C | @ 24 Torr [1] |
| Density | ~1.12 g/cm³ | Predicted |
| Acidity (pKa) | ~9.6 | Slightly less acidic than 2-naphthol (9.[1][2]51) due to alkyl donation |
| Solubility | Lipophilic | Soluble in EtOH, Et₂O, CHCl₃; Insoluble in water |
| LogP | 3.65 | High lipophilicity |
Synthesis & Manufacturing Protocols
The Challenge of Direct Alkylation
Direct reaction of 2-naphthol with ethyl halides (Friedel-Crafts alkylation) typically yields 1-ethyl-2-naphthol (>90% yield) because the C1 position is kinetically more nucleophilic.[1] The 3-ethyl isomer appears only as a minor impurity (<5%) in these mixtures [2].[1]
Recommended Protocol: The Fries Rearrangement Route
To selectively synthesize 3-ethyl-2-naphthol with high purity, a multi-step pathway involving the Fries Rearrangement followed by reduction is the industry standard for "isomer-pure" production.[1]
Step 1: Acetylation [1][3][4]
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Reagents: 2-Naphthol, Acetic Anhydride, H₂SO₄ (cat).[1]
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Mechanism: Standard esterification protecting the oxygen.[1]
Step 2: Fries Rearrangement (Critical Step)
This step migrates the acetyl group from the oxygen to the ring carbon.[1]
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Reagents: Aluminum Chloride (AlCl₃), Nitrobenzene or CS₂ solvent.[1]
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Conditions: Heat (120–140°C).[1]
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Outcome: The reaction produces a mixture of 1-acetyl-2-naphthol (Major, low temp) and 3-acetyl-2-naphthol (Minor, high temp).[1]
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Separation: The isomers are separated via fractional crystallization or steam distillation (1-acetyl isomer is more volatile).[1]
Step 3: Reduction to Ethyl Group
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Reagents: Hydrazine hydrate, KOH, Ethylene glycol (Wolff-Kishner Reduction) OR Zinc amalgam/HCl (Clemmensen Reduction).[1]
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Mechanism: The carbonyl of the 3-acetyl group is reduced to a methylene, yielding the final 3-ethyl-2-naphthol.[1]
Synthesis Workflow Diagram
Figure 1: Selective synthesis pathway converting 2-naphthol to 3-ethyl-2-naphthol via Fries rearrangement to ensure regiospecificity.
Applications in Drug Development & Materials[8]
Medicinal Chemistry: Steric Isostere
In Structure-Activity Relationship (SAR) studies, 3-ethyl-2-naphthol is used to probe the size of hydrophobic binding pockets.[1]
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Estrogen Receptor Modulators: The ethyl group at C3 mimics the steric bulk of steroidal rings, potentially enhancing binding selectivity for ERβ over ERα.
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Metabolic Blocking: Substitution at C3 blocks a common site of metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, potentially increasing the half-life of naphthol-based drugs.[1]
Material Science: Dye Intermediates
The compound couples with diazonium salts at the C1 position to form azo dyes.[1] The C3-ethyl group induces a bathochromic shift (red-shift) in the absorption spectrum compared to unsubstituted analogs due to electron donation, while also improving the solubility of the dye in organic solvents (lipophilicity).
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302) | Wash hands thoroughly after handling.[1] |
| Skin Irritation | Causes skin irritation (H315) | Wear protective gloves/clothing.[1] |
| Aquatic Toxicity | Toxic to aquatic life (H401) | Avoid release to the environment.[1] |
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the naphthol ring.
References
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CAS Common Chemistry. (n.d.).[1] 3-Ethyl-2-naphthol (CAS 17324-05-9) Physicochemical Properties. American Chemical Society.[1][8] Link
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Azerbaijan Chemical Journal. (2019). Alkylation of 2-naphthol with ethanol over ferrite catalysts. Investigating the regioselectivity of ethylation and the distribution of 1-ethyl vs 3-ethyl isomers. Link[1]
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BenchChem. (2025).[1][3] Application of 2-Naphthyl Acetate in Organic Synthesis: Fries Rearrangement Protocols. Detailed methodology for the synthesis of acetyl-naphthol precursors. Link
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PubChem. (2025).[1][8] 3-Methyl-2-naphthol Compound Summary. (Used for comparative physicochemical property prediction of the ethyl analog).[1] National Library of Medicine.[1] Link[1]
Sources
- 1. 3-Methyl-2-naphthol | C11H10O | CID 87050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
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- 7. Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]
